[5-(Aminomethyl)-2-thienyl](3-thienyl)methanone hydrobromide
Overview
Description
5-(Aminomethyl)-2-thienylmethanone hydrobromide is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Aminomethyl)-2-thienylmethanone hydrobromide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-thienylmethanone hydrobromide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .
Scientific Research Applications
5-(Aminomethyl)-2-thienylmethanone hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-(Aminomethyl)-2-thienylmethanone hydrobromide is unique due to its specific substitution pattern and the presence of an aminomethyl group, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Biological Activity
5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that include thienyl rings and an aminomethyl substituent. This article explores its biological activities, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by:
- Thienyl Rings : Two thiophene rings connected by a methanone group.
- Aminomethyl Group : This functional group enhances the compound's ability to interact with biological targets.
The hydrobromide form improves solubility and stability, making it suitable for various biological assays.
The biological activity of 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide is attributed to its interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds, while the thienyl rings can engage in π-π interactions with enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:
- Antimicrobial Activity : Inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that thienyl derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide have shown efficacy against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Studies suggest that thienyl compounds possess anticancer properties. For example, similar derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HeLa and A549. In vitro assays have demonstrated promising results, indicating potential therapeutic applications in oncology .
Study on Antimicrobial Efficacy
In a comparative study, thienyl derivatives were tested against common pathogens. The results showed that 5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
5-(Aminomethyl)-2-thienyl(3-thienyl)methanone hydrobromide | 62.5 | E. coli |
Similar Thienyl Derivative | 78.12 | S. aureus |
Study on Anticancer Activity
In another investigation focusing on anticancer properties, the compound's effects on HeLa cells were assessed. The IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEASBJICCTVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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